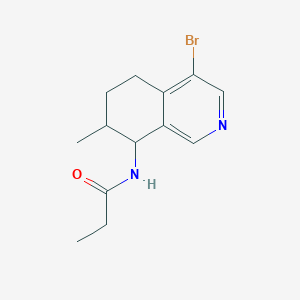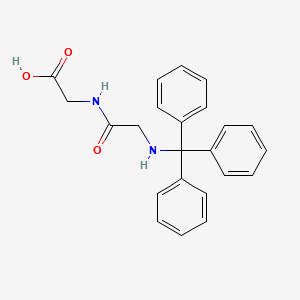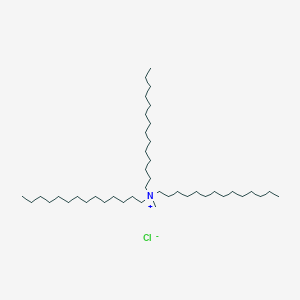
N-Methyl-N,N-ditetradecyltetradecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-tri(tetradecyl)azanium;chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to disrupt microbial cell membranes, making it an effective antimicrobial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-tri(tetradecyl)azanium;chloride can be synthesized through the quaternization of tertiary amines with alkyl halides. The reaction typically involves the use of methyl iodide and tri(tetradecyl)amine under controlled conditions to form the quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of methyl-tri(tetradecyl)azanium;chloride involves large-scale quaternization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl-tri(tetradecyl)azanium;chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or halides.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can lead to the formation of alcohols, while oxidation reactions may produce corresponding oxides .
Scientific Research Applications
Methyl-tri(tetradecyl)azanium;chloride is widely used in scientific research due to its surfactant and antimicrobial properties. Some key applications include:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis protocols to disrupt cell membranes.
Medicine: Investigated for its potential use in antimicrobial formulations.
Industry: Utilized in the formulation of disinfectants and cleaning agents
Mechanism of Action
The primary mechanism of action of methyl-tri(tetradecyl)azanium;chloride involves the disruption of microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of microorganisms, including bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
- Benzalkonium chloride
- Cetyltrimethylammonium chloride
- Dodecyltrimethylammonium chloride
Uniqueness
Compared to similar compounds, methyl-tri(tetradecyl)azanium;chloride offers unique advantages in terms of its longer alkyl chain, which enhances its surfactant properties and antimicrobial efficacy. This makes it particularly suitable for applications requiring strong surface activity and microbial control .
Properties
CAS No. |
86349-61-3 |
|---|---|
Molecular Formula |
C43H90ClN |
Molecular Weight |
656.6 g/mol |
IUPAC Name |
methyl-tri(tetradecyl)azanium;chloride |
InChI |
InChI=1S/C43H90N.ClH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44(4,42-39-36-33-30-27-24-21-18-15-12-9-6-2)43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-43H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
RYVLCGMJGXFCNZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


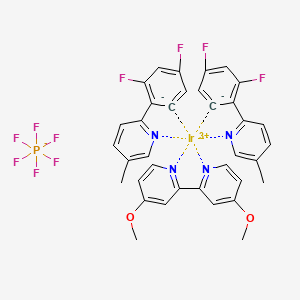


![tert-butyl 3-(hydroxymethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13896619.png)
![(5aS,10bR)-2-(3,5-bis(trifluoromethyl)phenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13896633.png)
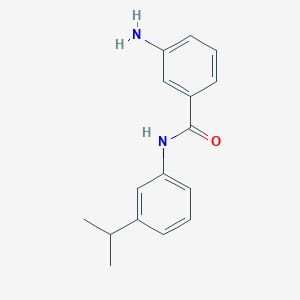
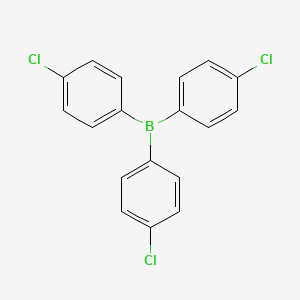
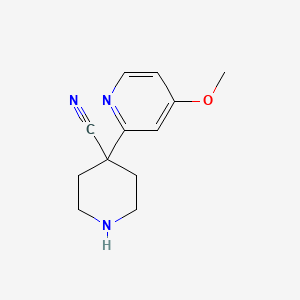


![Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13896655.png)
![2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde](/img/structure/B13896670.png)
